Cas no 119290-91-4 (5-chlorobenzene-1,2,4-triol)
5-chlorobenzene-1,2,4-triol Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Benzenetriol,5-chloro-
- 5-CHLORO-4-HYDROXYCATECHOL
- 5-chlorobenzene-1,2,4-triol
- 5-Chloro-1,2,4-benzenetriol
- 5-Chloro-1,2,4-trihydroxybenzene
- C07102
- 119290-91-4
- EN300-1599472
- 5-chlorohydroxyquinol
- 5-chloro-2-hydroxyhydroquinone
- Benzene-1,2,4-triol, 5-chloro-
- DTXSID30152384
- 1,2,4-Benzenetriol, 5-chloro-
- 5-Chloro-hydroxyquinol
- AKOS006309349
- SCHEMBL592892
- C6H5ClO3
- G67461
-
- Inchi: 1S/C6H5ClO3/c7-3-1-5(9)6(10)2-4(3)8/h1-2,8-10H
- InChI Key: RSJCPOVKDYSWAP-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C=C1O)O)O
Computed Properties
- Exact Mass: 159.99275
- Monoisotopic Mass: 159.992722
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 60.7
Experimental Properties
- Density: 1.66
- Boiling Point: 338.6°Cat760mmHg
- Flash Point: 158.6°C
- Refractive Index: 1.686
- PSA: 60.69
5-chlorobenzene-1,2,4-triol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1047118-100mg |
5-Chlorobenzene-1,2,4-triol |
119290-91-4 | 95% | 100mg |
$162.0 | 2025-02-21 | |
| Ambeed | A1047118-250mg |
5-Chlorobenzene-1,2,4-triol |
119290-91-4 | 95% | 250mg |
$274.0 | 2025-02-21 | |
| Ambeed | A1047118-1g |
5-Chlorobenzene-1,2,4-triol |
119290-91-4 | 95% | 1g |
$737.0 | 2025-02-21 | |
| Enamine | EN300-1599472-0.05g |
5-chlorobenzene-1,2,4-triol |
119290-91-4 | 0.05g |
$780.0 | 2023-06-04 | ||
| Enamine | EN300-1599472-0.1g |
5-chlorobenzene-1,2,4-triol |
119290-91-4 | 0.1g |
$817.0 | 2023-06-04 | ||
| Enamine | EN300-1599472-0.25g |
5-chlorobenzene-1,2,4-triol |
119290-91-4 | 0.25g |
$855.0 | 2023-06-04 | ||
| Enamine | EN300-1599472-0.5g |
5-chlorobenzene-1,2,4-triol |
119290-91-4 | 0.5g |
$891.0 | 2023-06-04 | ||
| Enamine | EN300-1599472-1.0g |
5-chlorobenzene-1,2,4-triol |
119290-91-4 | 1g |
$928.0 | 2023-06-04 | ||
| Enamine | EN300-1599472-2.5g |
5-chlorobenzene-1,2,4-triol |
119290-91-4 | 2.5g |
$1819.0 | 2023-06-04 | ||
| Enamine | EN300-1599472-5.0g |
5-chlorobenzene-1,2,4-triol |
119290-91-4 | 5g |
$2692.0 | 2023-06-04 |
5-chlorobenzene-1,2,4-triol Suppliers
5-chlorobenzene-1,2,4-triol Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 5-chlorobenzene-1,2,4-triol
Professional Introduction to 5-chlorobenzene-1,2,4-triol (CAS No. 119290-91-4)
5-chlorobenzene-1,2,4-triol, also identified by its Chemical Abstracts Service (CAS) number 119290-91-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This trichlorinated derivative of benzene exhibits a unique structural framework, featuring a chlorine substituent at the 5-position and hydroxyl groups at the 1, 2, and 4 positions. The compound’s distinct chemical profile makes it a valuable intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting neurological and inflammatory pathways.
The molecular structure of 5-chlorobenzene-1,2,4-triol consists of a benzene ring substituted with three hydroxyl groups and one chlorine atom. This arrangement imparts a high degree of reactivity, enabling diverse chemical transformations that are exploited in drug discovery and material science. The presence of multiple hydroxyl groups enhances its solubility in polar solvents, facilitating its use in aqueous-based reactions and formulations. Additionally, the electron-withdrawing nature of the chlorine atom influences the compound’s electronic properties, making it a versatile building block for constructing more complex molecules.
In recent years, 5-chlorobenzene-1,2,4-triol has been explored as a key intermediate in the development of novel therapeutic agents. Its structural motif is reminiscent of several naturally occurring phenolic compounds known for their biological activity. For instance, derivatives of this compound have been investigated for their potential as inhibitors of enzymes involved in inflammatory responses, such as lipoxygenases and cyclooxygenases. These enzymes play critical roles in the pathogenesis of chronic inflammatory diseases, making 5-chlorobenzene-1,2,4-triol-based derivatives attractive candidates for further pharmacological development.
One of the most compelling aspects of 5-chlorobenzene-1,2,4-triol is its utility in constructing heterocyclic scaffolds. By incorporating this compound into larger molecular frameworks through cyclization or functional group interconversions, chemists can generate complex structures with tailored biological properties. Recent studies have demonstrated its application in synthesizing analogs of known antiviral and anticancer agents. The chlorine substituent at the 5-position serves as a handle for further modifications via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups while maintaining the core pharmacophore.
The synthesis of 5-chlorobenzene-1,2,4-triol typically involves multi-step organic transformations starting from commercially available precursors such as chlorobenzene or gallic acid derivatives. Advanced synthetic methodologies have been employed to achieve high yields and purity levels required for pharmaceutical applications. Techniques such as palladium-catalyzed coupling reactions and enzymatic hydroxylations have been particularly effective in constructing the target molecule with minimal byproducts. These advancements underscore the growing importance of 5-chlorobenzene-1,2,4-triol as a synthetic intermediate in modern drug development pipelines.
From a medicinal chemistry perspective, the hydroxyl-rich structure of 5-chlorobenzene-1,2,4-triol offers multiple opportunities for hydrogen bonding interactions with biological targets. This feature is particularly relevant for designing small molecule drugs that require precise binding to proteins or nucleic acids. Computational modeling studies have been conducted to predict how modifications to this compound’s structure might enhance its binding affinity or selectivity for specific therapeutic targets. Such virtual screening approaches have accelerated the discovery process by identifying promising candidates for experimental validation.
The safety profile of 5-chlorobenzene-1,2,4-triol has been evaluated through rigorous toxicological assessments conducted in vitro and in vivo. These studies have indicated that the compound exhibits moderate solubility in water but limited bioavailability when administered orally. However, its potential toxicity remains under investigation due to its structural complexity and reactivity profile. Researchers are exploring strategies to mitigate any adverse effects while preserving its pharmacological benefits through structural optimization techniques such as sulfonamide or carboxylic acid derivatization.
Industrial applications of 5-chlorobenzene-1,2,4-triol extend beyond pharmaceuticals into agrochemicals and specialty chemicals sectors. Its derivatives have shown promise as intermediates for herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants and fungi. Furthermore,the compound’s stability under various environmental conditions makes it suitable for formulation into durable agrochemical products designed to withstand field conditions without degradation.
The future prospects for 5-chlorobenzene-1,2,4-triol are bright,with ongoing research efforts aimed at expanding its utility across multiple domains。 Innovations in green chemistry are driving efforts to develop more sustainable synthetic routes,while collaborations between academia and industry are fostering new applications in drug discovery。 As our understanding of molecular interactions deepens,so too will our ability to harness the potential of this versatile intermediate。
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